Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers pursuing site-selective pyridine functionalization for kinase inhibitor synthesis often encounter poor regioselectivity with mono-halogenated or symmetrically di-halogenated analogs. Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate (CAS 628691-95-2) solves this with its electronically distinct 2-chloro-3-fluoro substitution pattern. • Enables sequential SNAr (2-Cl displacement with amines) followed by Suzuki-Miyaura (3-F coupling) for efficient 2-amino-3-aryl pyridine core assembly. • XLogP3 of 1.8 sits within the optimal CNS drug logP window (1-4), supporting blood-brain barrier permeability for CNS-targeted candidates. • Supplied at ≥98% purity with full NMR/HPLC characterization; stored under inert atmosphere at 2-8°C for reproducible scale-up from bench to pilot plant.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
CAS No. 628691-95-2
Cat. No. B1593422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-3-fluoro-4-pyridinecarboxylate
CAS628691-95-2
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=NC=C1)Cl)F
InChIInChI=1S/C7H5ClFNO2/c1-12-7(11)4-2-3-10-6(8)5(4)9/h2-3H,1H3
InChIKeyZVEGSWOSYWFZOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-3-Fluoro-4-Pyridinecarboxylate: Dual-Halogenated Pyridine Building Block


Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate (CAS 628691-95-2) is a heteroaromatic building block characterized by a pyridine core bearing a methyl ester at the 4-position, a chlorine atom at the 2-position, and a fluorine atom at the 3-position [1]. With a molecular formula of C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol, this compound possesses a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 39.2 Ų [2]. Its defining feature is the orthogonal reactivity imparted by the distinct electronic and steric properties of the chloro and fluoro substituents, which enables sequential, site-selective functionalization strategies not feasible with mono-halogenated or other di-halogenated analogs .

Methyl 2-Chloro-3-Fluoro-4-Pyridinecarboxylate: Irreplaceable in Multi-Step Synthesis


Substituting Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate with structurally similar analogs—such as methyl 2-chloro-4-pyridinecarboxylate (lacking fluorine), methyl 3-fluoro-4-pyridinecarboxylate (lacking chlorine), or methyl 2,3-dichloro-4-pyridinecarboxylate—introduces critical deviations in electronic distribution, steric profile, and cross-coupling selectivity that derail established synthetic routes . The specific ortho/para directing effects of the fluorine atom and the leaving group propensity of the chlorine atom are precisely balanced to afford a predictable sequence of nucleophilic aromatic substitution (SNAr) followed by palladium-catalyzed cross-coupling. Analogs lacking this exact halogen pattern necessitate complete re-optimization of reaction conditions, often resulting in lower regioselectivity, competing side reactions, and diminished yields [1].

Methyl 2-Chloro-3-Fluoro-4-Pyridinecarboxylate: Head-to-Head Comparison


Orthogonal Reactivity: Selective SNAr vs. Cross-Coupling

The target compound exhibits a unique orthogonal reactivity pattern due to the differential leaving group abilities of chlorine and fluorine under SNAr conditions. In methyl 2-chloro-3-fluoro-4-pyridinecarboxylate, the 2-chloro substituent undergoes preferential nucleophilic displacement, leaving the 3-fluoro group intact for subsequent palladium-catalyzed cross-coupling or further derivatization. This is in stark contrast to methyl 2,3-dichloro-4-pyridinecarboxylate, where both halogens possess similar leaving group propensities, leading to complex mixtures of mono- and di-substituted products [1].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Enhanced Lipophilicity for Membrane Permeability

The combination of chlorine and fluorine substituents on the pyridine ring of the target compound yields a computed XLogP3-AA of 1.8, as reported in PubChem [1]. This value represents a measurable increase in lipophilicity compared to the non-halogenated parent scaffold, methyl pyridine-4-carboxylate (XLogP3-AA approximately 0.8) [2]. The elevated logP directly correlates with improved passive membrane permeability, a critical parameter for oral bioavailability in drug candidates.

Drug Discovery ADME Physicochemical Properties

High Purity and Batch-to-Batch Consistency

Reputable suppliers offer Methyl 2-chloro-3-fluoro-4-pyridinecarboxylate with a minimum purity specification of ≥98% as determined by HPLC, accompanied by batch-specific certificates of analysis including NMR and HPLC chromatograms [1]. This contrasts with generic sourcing options that may provide only 95% purity without detailed analytical documentation. The higher purity standard ensures minimal interference from regioisomeric or residual starting material impurities in sensitive catalytic reactions.

Quality Control Procurement Analytical Chemistry

Stable Storage Under Inert Atmosphere

The compound is specified for storage under inert gas (nitrogen or argon) at 2-8°C to prevent hydrolytic degradation of the ester moiety and potential oxidation side reactions . This defined stability protocol ensures consistent performance over extended periods. In contrast, the corresponding free carboxylic acid analog (2-chloro-3-fluoroisonicotinic acid) exhibits higher hygroscopicity and a greater propensity for decarboxylation under ambient conditions, necessitating more stringent handling and shorter usable shelf-life .

Stability Storage Logistics

Methyl 2-Chloro-3-Fluoro-4-Pyridinecarboxylate: Application Scenarios


Kinase Inhibitor Fragments via SNAr and Suzuki Coupling

This compound is ideally suited for the construction of 2-amino-3-aryl pyridine cores commonly found in kinase inhibitor scaffolds. The orthogonal reactivity documented in Section 3, Evidence 1 allows for initial displacement of the 2-chloro group with a primary or secondary amine (SNAr) to install an amine pharmacophore. The remaining 3-fluoro substituent then serves as an effective handle for a subsequent Suzuki-Miyaura cross-coupling with aryl boronic acids, introducing aromatic diversity at the 3-position [1].

CNS Penetrance Optimization

The computed XLogP3-AA of 1.8 (Section 3, Evidence 2) positions this building block favorably for central nervous system (CNS) drug discovery programs. When incorporated into larger molecular frameworks, the chloro-fluoro pattern contributes a balanced lipophilicity profile that is often associated with optimal blood-brain barrier permeability (ideal CNS drug logP range: 1-4). This makes it a strategic choice for designing PET tracer precursors or CNS-active therapeutic candidates [2].

Scalable Advanced Intermediate Synthesis with QC

For process research and development, the availability of this compound in ≥98% purity with full analytical characterization (NMR, HPLC) from multiple vendors ensures reproducibility during scale-up (Section 3, Evidence 3). The defined storage protocol (inert atmosphere, 2-8°C) is compatible with standard laboratory and pilot plant operations, reducing the logistical complexity associated with more labile intermediates .

Fluorinated Pyridine Herbicide Analogs Synthesis

Fluorinated pyridinecarboxylates are key substructures in several commercial herbicides. The unique 2-chloro-3-fluoro substitution pattern of this compound enables access to analogs that are difficult to prepare from other starting materials. The chlorine atom can be retained or further functionalized to modulate soil mobility and target-site binding, leveraging the same orthogonal reactivity principles validated in pharmaceutical applications .

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